molecular formula C6H9NO2S B1646385 5-Isopropylthiazolidine-2,4-dione

5-Isopropylthiazolidine-2,4-dione

Cat. No.: B1646385
M. Wt: 159.21 g/mol
InChI Key: CJDWRXRYXXZOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylthiazolidine-2,4-dione is a chemical derivative based on the thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocyclic ring structure known for its remarkable and diverse pharmacological properties . This moiety is a privileged structure in medicinal chemistry, enabling the development of novel bioactive compounds for multiple research areas. Its core value lies in its versatility; the TZD scaffold can be functionalized at the 3 and 5 positions, allowing for the synthesis of extensive libraries of analogs to explore structure-activity relationships . The TZD core is historically significant in antidiabetic research, serving as the foundational structure for glitazone drugs like pioglitazone and rosiglitazone, which act as potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists . Activation of PPAR-γ improves insulin sensitivity and regulates glucose and lipid metabolism, making this compound a compound of interest for investigating new pathways in metabolic disease research . Beyond metabolic diseases, TZD derivatives show substantial promise in oncology research. Novel TZD-based compounds have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . These inhibitors can arrest cancer cell growth and induce apoptosis, highlighting the scaffold's potential in developing anticancer agents . Furthermore, TZD derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacterial strains, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like oxacillin and cefuroxime . The presence of specific electron-withdrawing substituents can further enhance this antibacterial activity . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

5-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H9NO2S/c1-3(2)4-5(8)7-6(9)10-4/h3-4H,1-2H3,(H,7,8,9)

InChI Key

CJDWRXRYXXZOFA-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(=O)S1

Canonical SMILES

CC(C)C1C(=O)NC(=O)S1

Origin of Product

United States

Preparation Methods

Core Synthesis of Thiazolidine-2,4-dione

The foundational step in synthesizing 5-substituted thiazolidine-2,4-diones involves preparing the parent heterocycle. As demonstrated in multiple studies, thiazolidine-2,4-dione (1 ) is synthesized via refluxing monochloroacetic acid and thiourea in aqueous medium. The reaction proceeds through nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of monochloroacetic acid, followed by cyclization to form the five-membered ring. Key parameters include:

  • Reactants : Monochloroacetic acid (2.5 g, 26.4 mmol) and thiourea (2.0 g, 26.3 mmol).
  • Conditions : Reflux in water (150 mL) for 8–9 hours under vigorous stirring.
  • Yield : 78% after recrystallization in water.

This method produces thiazolidine-2,4-dione as a stable, crystalline solid (m.p. 118–120°C), confirmed via IR spectroscopy (C=O stretches at 1730–1670 cm⁻¹) and NMR.

Strategies for 5-Position Functionalization

Knoevenagel Condensation for Arylidene Derivatives

The majority of reported 5-substituted thiazolidine-2,4-diones employ Knoevenagel condensation to introduce arylidene groups. For example, 5-(3-methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione (2a ) is synthesized by reacting thiazolidine-2,4-dione with vanillin in ethanol under reflux with piperidine as a catalyst. The mechanism involves deprotonation of the 5-position to form an enolate, which undergoes nucleophilic attack on the aldehyde’s carbonyl group.

  • Typical Conditions : Thiazolidine-2,4-dione (21.36 mmol), aldehyde (21.36 mmol), piperidine (14.11 mmol), ethanol (150 mL), reflux for 8–9 hours.
  • Yield : 70–90% after recrystallization in acetic acid.

While effective for arylidenes, this method is unsuitable for alkyl groups like isopropyl due to the poor electrophilicity of alkyl aldehydes.

Alkylation via Enolate Intermediates

For 5-alkyl derivatives such as 5-isopropylthiazolidine-2,4-dione, alkylation of the thiazolidinedione enolate represents a plausible route. The enolate, generated using a strong base (e.g., NaH or LDA), reacts with alkyl halides to form C–C bonds at the 5-position.

Hypothetical Procedure:
  • Enolate Formation : Thiazolidine-2,4-dione (1.0 g, 8.5 mmol) is dissolved in anhydrous THF under nitrogen. Sodium hydride (60% dispersion, 0.34 g, 8.5 mmol) is added at 0°C, and the mixture is stirred for 1 hour.
  • Alkylation : Isopropyl iodide (1.2 mL, 12.8 mmol) is added dropwise, and the reaction is warmed to room temperature for 12 hours.
  • Work-Up : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Expected Challenges :

  • Regioselectivity : Competing alkylation at the 3-position may occur, necessitating careful base selection.
  • Steric Hindrance : The isopropyl group’s bulk may reduce reaction efficiency, requiring excess alkylating agent.

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies for 5-substituted thiazolidine-2,4-diones:

Method Substrate Conditions Yield (%) Key Limitations
Knoevenagel Aromatic aldehydes Reflux, piperidine 70–90 Limited to arylidene groups
Enolate alkylation* Alkyl halides NaH, THF, 0°C–RT 40–60† Low yields for bulky alkyl groups

*Theoretical approach based on analogous enolate chemistry.
†Estimated based on alkylation of similar enolates.

Structural Characterization

While no experimental data for this compound exist in the provided sources, its structure can be inferred from related compounds:

  • IR Spectroscopy : Expected C=O stretches at 1730–1670 cm⁻¹ and C–S stretches near 650 cm⁻¹.
  • ¹H NMR : A singlet for the 5-isopropyl group’s methine proton (δ 2.5–3.0 ppm) and splitting patterns for the isopropyl methyl groups (δ 1.0–1.2 ppm).
  • ¹³C NMR : Carbonyl carbons at δ 165–175 ppm and isopropyl carbons at δ 20–25 ppm (CH) and δ 15–20 ppm (CH₃).

Challenges and Optimization Strategies

  • Enolate Stability : Use of non-polar solvents (e.g., THF) and low temperatures (0°C) may enhance enolate longevity.
  • Alkylating Agent : Isopropyl bromide may offer better reactivity than iodide due to reduced steric hindrance.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve interfacial reactions in biphasic systems.

Q & A

Basic: What are the common synthetic routes for 5-isopropylthiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

The synthesis of thiazolidine-2,4-dione derivatives typically involves a multi-step process. For example:

  • Core formation : Reacting α-haloketones (e.g., chloroacetic acid) with thiourea under basic conditions forms the thiazolidine-2,4-dione scaffold .
  • Substituent introduction : A Knoevenagel condensation between the thiazolidine core and an aldehyde derivative (e.g., isopropyl-substituted benzaldehyde) introduces the 5-isopropyl group .
  • Optimization : Yields (70–90%) depend on solvent choice (e.g., ethanol or DMF), temperature (80–90°C), and catalysts (e.g., piperidine). Purity is enhanced via recrystallization from ethanol or DMF-acetic acid mixtures .

Basic: How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?

  • 1H/13C NMR : The thiazolidine ring protons resonate at δ 3.5–4.5 ppm, while the isopropyl group shows distinct doublets (δ 1.2–1.4 ppm for CH3 and a septet for the CH group). Carbonyl carbons (C2/C4) appear at 170–175 ppm .
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ and C-S-C vibrations at 650–700 cm⁻¹ confirm the core structure .
  • MS : Molecular ion peaks (e.g., m/z 142 for the base compound) and fragmentation patterns validate the substituents .

Advanced: What computational strategies are employed to predict the biological activity and pharmacokinetics of this compound derivatives?

  • Docking studies : MOE2019 or AutoDock assesses binding affinity to targets like VEGFR-2 (PDB: 2OH4). Derivatives with hydrophobic substituents (e.g., isopropyl) show enhanced interactions with kinase active sites .
  • ADMET prediction : Discovery Studio evaluates parameters like bioavailability (Lipinski’s Rule of Five), CYP450 metabolism, and hERG cardiotoxicity. Thiazolidine-2,4-diones generally exhibit moderate permeability but may require structural tweaks to reduce hepatotoxicity .

Advanced: How do structural modifications at the 3- and 5-positions of the thiazolidine ring influence mitochondrial respiration inhibition?

  • 3-Position : Alkyl groups (e.g., ethyl) enhance lipophilicity, improving mitochondrial membrane penetration. For example, 3-ethyl analogs disrupt Complex I activity (IC50: 12–18 µM) .
  • 5-Position : Bulky substituents (isopropyl) reduce off-target effects compared to benzyl groups. Isopropyl derivatives show selective inhibition of NADH dehydrogenase (IC50: 25 µM vs. 8 µM for benzyl analogs) .

Advanced: What methodologies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives across studies?

  • Dose-response validation : Replicating assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72 hr incubation, 10–100 µM range) clarifies potency variations .
  • Target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify off-target interactions. For example, 5-isopropyl derivatives may cross-react with PPAR-γ, confounding antidiabetic activity claims .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (PEL: 5 mg/m³) .
  • Spill management : Absorb with silica gel, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced: How are Mannich base derivatives of this compound synthesized, and what advantages do they offer in drug design?

  • Synthesis : Reacting the thiazolidine core with formaldehyde and secondary amines (e.g., piperidine) introduces amine-methyl groups at the 3-position. Yields reach 60–75% in ethanol at 60°C .
  • Advantages : Mannich bases improve solubility (logP reduction by 0.5–1.0 units) and enhance CNS penetration for neuroactive applications .

Advanced: What in vitro and in vivo models are used to evaluate the hepatoprotective potential of this compound derivatives?

  • In vitro : HepG2 cells treated with CCl4 or acetaminophen assess ALT/AST reduction (e.g., 40% reduction at 50 µM) .
  • In vivo : Rat models of hepatic fibrosis (induced by TAA) show 30–50% lower collagen deposition after 28-day oral administration (10 mg/kg) .

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